molecular formula C25H25N5O5S B601010 4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide CAS No. 174227-14-6

4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

Cat. No. B601010
M. Wt: 507.57
InChI Key:
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Description

“4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 147536-97-8 . It has a molecular weight of 551.62 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide . The InChI code is 1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) .


Physical And Chemical Properties Analysis

The compound has a melting point of 138-140°C . It’s a powder form and is stored at room temperature .

Scientific Research Applications

Application in Subarachnoid Hemorrhage Treatment

A key application of this compound, also known as bosentan, is in the treatment of subarachnoid hemorrhage-induced cerebral vasospasm. A study by Zuccarello et al. (1996) demonstrated that oral administration of bosentan significantly decreased the constriction of the basilar artery in a rabbit model of subarachnoid hemorrhage, highlighting its potential as a specific treatment for vasospasm in humans (Zuccarello et al., 1996).

Pharmacological Characterization

Bosentan's pharmacological properties were explored by Clozel et al. (1994). The study found that bosentan antagonized the specific binding of endothelin on human smooth muscle cells and inhibited the contractile effects induced by endothelin, suggesting its utility in managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).

Role in Airway Smooth Muscle Contraction

Takahashi et al. (1997) investigated the effect of bosentan on contractions of human airway smooth muscle induced by endothelin-1 and IRL 1620. The study concluded that bosentan could be more potent against contractions elicited by IRL 1620, suggesting different kinetic interactions with endothelin receptors or an interaction with a novel endothelin ET(B) receptor subtype in human airways (Takahashi et al., 1997).

Stability and Degradation Studies

Bansal et al. (2013) conducted a study on the forced degradation of bosentan under various conditions, characterizing its degradation products. This research provides crucial information for the stability testing of bosentan in pharmaceutical formulations (Bansal et al., 2013).

Synthetic Aspects

Panchal et al. (2022) presented a comprehensive update on the synthesis of bosentan and its derivatives. This research details various methods employed for bosentan synthesis and modifications observed in the chemistry of intermediates, contributing to the understanding of bosentan's chemical properties (Panchal et al., 2022).

Interaction with Human Endothelin ETA Receptor

Adachi et al. (1994) identified the region of the human endothelin ETA receptor that interacts with bosentan. Their findings on the binding affinity of bosentan towards different domains of the endothelin receptors add to the understanding of its mechanism of action (Adachi et al., 1994).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H361, and H412 . Precautionary statements include P201, P202, P264, P270, P273, P281, P301+P312, P308+P313, P330, P405, and P501 .

properties

IUPAC Name

4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEANFGHAAWSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

CAS RN

174227-14-6
Record name o-Deshydroxyethyl bosentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174227146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-DESHYDROXYETHYL BOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7A5GJ8V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide
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4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide
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4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide
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4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

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